2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid
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Overview
Description
2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid is a chemical compound with the molecular formula C14H15NO6 It is known for its unique structure, which includes a benzoic acid moiety linked to a carbamoyl group and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid typically involves the reaction of benzoic acid derivatives with carbamoyl and methoxycarbonyl groups under controlled conditions. One common method involves the use of benzoic acid, which is reacted with a suitable carbamoylating agent and a methoxycarbonylating agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carbomethoxybenzeneboronic acid
- 4-Methoxycarbonylbenzeneboronic acid
Uniqueness
2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
CAS No. |
920008-03-3 |
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Molecular Formula |
C14H15NO6 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-[(2-methoxycarbonyl-3-oxobutyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H15NO6/c1-8(16)11(14(20)21-2)7-15-12(17)9-5-3-4-6-10(9)13(18)19/h3-6,11H,7H2,1-2H3,(H,15,17)(H,18,19) |
InChI Key |
MBRNOPGWLLXUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CNC(=O)C1=CC=CC=C1C(=O)O)C(=O)OC |
Origin of Product |
United States |
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